5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound contains several functional groups, including a tert-butyldimethylsilyl ether, an iodine substituent, and a tetrahydropyran ring fused to an indazole ring. The tert-butyldimethylsilyl group is often used in organic synthesis as a protective group for alcohols. The iodine atom could potentially be a site for further reactions, such as coupling reactions. The indazole ring system is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring, which is a common structure in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic system. The tert-butyldimethylsilyl group is quite bulky and could influence the overall shape and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyldimethylsilyl group would increase the overall hydrophobicity of the compound .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of β-Amino Acids : The synthesis of β-amino acids, such as (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl) oxazolidin-2-one, has been explored using related compounds. This research involved studying the hydrogenation reaction and the formation of a hemiaminal structure with a fused oxazine-oxazole ring (Gundogdu, Şahin, & Kara, 2020).
Cross-Dehydrogenative Coupling : Research on oxidative C(sp2)–H/C(sp2)–H cross-dehydrogenative coupling for the regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles has been conducted. This process is significant in the synthesis of substituted 3-(acyl/benzoyl)-2H-indazoles (Sharma, Yadav, Yadav, & Chaudhary, 2021).
N-1-Difluoromethylation : A mild procedure for N-1-difluoromethylation involving compounds similar to the subject compound was reported. This study is relevant for the large-scale synthesis and safety of such processes (Hong, Hou, Zhao, Li, Pawluczyk, Wang, Kempson, Khandelwal, Smith, Glunz, & Mathur, 2020).
Electrophile Introduction : Research on the introduction of electrophiles at specific positions in related compounds has been conducted. This involves studying reactions like bromine-lithium exchange, which is crucial for understanding the chemical behavior of such compounds (Balle, Vedsø, & Begtrup, 1999).
Aerobic Oxidative Halogenations : The use of tert-butyldimethylsilyl chloride in aerobic oxidative halogenations to synthesize 5-halo-1,2,3-triazoles demonstrates the versatility of related silyl compounds in organic synthesis (Li, Hao, Zhu, Liu, & Zhang, 2013).
Structural and Conformational Studies
Crystal Structure Analysis : Studies involving tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, provide insights into the crystal structure and conformational analysis of these molecules, which is essential for understanding their chemical properties (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).
Study of Molecular Structures : The study of molecular structures in solid states and solutions, as seen in related compounds like 4-tert-butylpyrazoles, aids in understanding the buttressing effect of substituents, which is crucial for the design of new molecules (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl-[3-iodo-1-(oxan-2-yl)indazol-5-yl]oxy-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2Si/c1-18(2,3)24(4,5)23-13-9-10-15-14(12-13)17(19)20-21(15)16-8-6-7-11-22-16/h9-10,12,16H,6-8,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWRBHQNGAXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(N=C2I)C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123084 | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-78-3 | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254473-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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